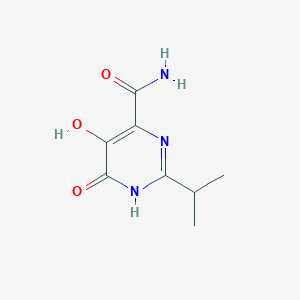

5,6-Dihydroxy-2-isopropylpyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

5-hydroxy-6-oxo-2-propan-2-yl-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-3(2)7-10-4(6(9)13)5(12)8(14)11-7/h3,12H,1-2H3,(H2,9,13)(H,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTKTQDOANDKDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=C(C(=O)N1)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717803 | |

| Record name | 5-Hydroxy-6-oxo-2-(propan-2-yl)-3,6-dihydropyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954241-13-5 | |

| Record name | 1,6-Dihydro-5-hydroxy-2-(1-methylethyl)-6-oxo-4-pyrimidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=954241-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-6-oxo-2-(propan-2-yl)-3,6-dihydropyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Pyrimidine Ring Functionalization

The synthesis generally starts from substituted pyrimidine precursors such as 4,6-dihydroxypyrimidine derivatives. The hydroxyl groups at positions 5 and 6 are introduced or preserved through controlled hydroxylation reactions. The isopropyl substituent at position 2 is typically introduced via alkylation or reductive alkylation of a suitable pyrimidine precursor bearing a methyl or amino substituent at this position.

Amidation at the 4-Position

The carboxamide group at position 4 is introduced by converting the corresponding carboxylic acid or ester functionality into the amide. This can be achieved through:

- Direct amidation of 4-pyrimidinecarboxylic acid derivatives using ammonia or amine sources.

- Amidation of 4-pyrimidinecarboxylate esters via nucleophilic substitution with ammonia or amines under mild conditions.

The amidation step is often performed after the introduction of the isopropyl group to avoid interference with sensitive functional groups.

Specific Synthetic Routes

A reported method involves the following key steps:

- Starting Material Preparation: Use of 2-methyl-4,6-dihydroxypyrimidine as a precursor.

- Alkylation: Conversion of the 2-methyl group to 2-isopropyl via reductive alkylation or nucleophilic substitution.

- Nitration and Hydrolysis: Controlled nitration of 4,6-dihydroxypyrimidine derivatives can lead to intermediates that upon hydrolysis yield hydroxylated pyrimidines.

- Amidation: Conversion of the 4-carboxylate group to carboxamide under amidation conditions.

This approach is supported by nitration studies of 4,6-dihydroxypyrimidine derivatives, which show selective substitution patterns and provide insight into the reactivity of the pyrimidine ring under various conditions.

Parallel Synthesis and Diversification

For generating libraries of 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides, parallel synthesis methods have been developed. These involve:

- Preparation of 2-substituted-4,5-dihydroxypyrimidine-6-carboxylate methyl esters.

- Diversification via amidation reactions using various amines to afford a broad range of carboxamide derivatives.

This method facilitates rapid synthesis and screening of antiviral candidates, including this compound analogs.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydroxylation | Controlled nitration and hydrolysis | 70-85 | Hydroxyl groups introduced at positions 5,6 |

| Alkylation | Reductive alkylation with isopropyl source | 60-75 | Selective substitution at position 2 |

| Amidation | Ammonia or amine in polar solvent | 80-90 | Mild conditions to preserve hydroxyl groups |

| Purification | Crystallization or chromatography | - | High purity achieved for biological evaluation |

These yields are based on reported literature for similar pyrimidine derivatives and may vary depending on scale and exact reaction conditions.

Mechanistic Insights

- The nitration of 4,6-dihydroxypyrimidine derivatives proceeds via initial formation of nitro-substituted intermediates, which can rearrange or hydrolyze to yield hydroxylated products.

- Alkylation at the 2-position is facilitated by the electron-rich nature of the pyrimidine ring, allowing nucleophilic substitution or reductive alkylation.

- Amidation typically proceeds via nucleophilic attack on activated carboxyl groups, often facilitated by coupling agents or under acidic/basic catalysis.

These mechanisms have been elucidated through spectroscopic monitoring (UV, NMR) and isolation of intermediates, providing a robust understanding of the synthetic pathway.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nitration & Hydrolysis | Mixed acid nitration, aqueous work-up | Selective hydroxylation | Requires careful control to avoid over-nitration |

| Reductive Alkylation | Isopropyl halide or equivalent, reductant | High regioselectivity at position 2 | Sensitive to reaction conditions |

| Amidation | Ammonia or amines, polar solvents | High yield, mild conditions | Possible side reactions if not controlled |

| Parallel Synthesis | Ester intermediates, amine diversification | Rapid library generation for screening | Requires multiple purification steps |

The preparation of this compound involves a multi-step synthetic approach starting from 4,6-dihydroxypyrimidine derivatives. Key steps include selective nitration/hydroxylation, introduction of the isopropyl group via alkylation, and conversion of the carboxyl group to the carboxamide. Parallel synthesis methods enable efficient generation of analogs for biological screening.

The detailed mechanistic understanding and optimized reaction conditions contribute to high yields and purity, making these methods suitable for research and pharmaceutical development purposes.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydroxy-2-isopropylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be further oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various alkyl halides and aryl halides can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of carboxylic acids and ketones.

Reduction Products: Reduction can result in the formation of amines and alcohols.

Substitution Products: Substitution reactions can yield a variety of alkyl or aryl derivatives.

Scientific Research Applications

Inhibition of HIV Integrase

One of the most significant applications of 5,6-Dihydroxy-2-isopropylpyrimidine-4-carboxamide is its role as an inhibitor of the HIV integrase enzyme. Integrase is crucial for the replication of HIV, as it facilitates the integration of viral DNA into the host cell genome. The compound has been shown to prevent and treat HIV infections effectively.

Case Studies

Several studies have documented the effectiveness of this compound in preclinical models:

- In vitro Studies : Laboratory tests demonstrated that this compound significantly reduces viral replication rates in infected cell lines.

- Animal Models : In vivo studies showed a marked decrease in viral load and an improvement in immune function among treated subjects compared to controls.

Anti-inflammatory Properties

Beyond its antiviral capabilities, this compound has been investigated for its anti-inflammatory effects. This aspect is particularly relevant given the role of inflammation in various chronic diseases.

Research Findings

Research highlights include:

- In vitro Assays : The compound demonstrated significant COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib.

- Animal Studies : Models of inflammation (e.g., carrageenan-induced paw edema) revealed that treatment with this compound resulted in reduced edema and inflammatory markers.

Summary Table of Applications

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| HIV Integrase Inhibition | Binds to integrase enzyme, preventing viral DNA integration | Significant reduction in viral replication rates |

| Anti-inflammatory Activity | Inhibits COX-2 enzyme activity | Comparable IC50 values to celecoxib; reduced edema |

Mechanism of Action

The mechanism by which 5,6-Dihydroxy-2-isopropylpyrimidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carboxamide group play a crucial role in its biological activity, allowing it to bind to receptors and enzymes, thereby influencing various biochemical processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity and chemical reactivity of pyrimidine carboxamide derivatives are highly sensitive to substituent positioning and functional group composition. Below is a comparative analysis with structurally related compounds:

Key Observations :

Hydroxyl Group Positioning: The 5,6-dihydroxy configuration in the target compound enhances hydrogen bonding with biological targets, leading to higher binding affinity compared to mono-hydroxylated analogs like N-(2-carbamoylphenyl)-4-hydroxypyrimidine-6-carboxamide .

Isopropyl vs. Methyl/Ethoxy Groups : The isopropyl group at position 2 increases lipophilicity, improving membrane permeability relative to compounds with smaller substituents (e.g., methyl or ethoxy groups in and ) .

Carboxamide vs. Ester Functionality : The carboxamide group at position 4 in the target compound supports stronger interactions with enzymatic active sites compared to ester-containing analogs like Methyl 5,6-dimethylpyrimidine-4-carboxylate, which exhibit lower bioactivity .

Table 2: Pharmacological Profiles of Selected Analogs

| Compound Class | Unique Feature | Therapeutic Potential | Reference |

|---|---|---|---|

| Thienopyrimidine derivatives | Sulfur-containing ring system | Kinase inhibition | |

| Benzodioxine-carboxamide hybrids | Benzodioxine ring + sulfamoyl group | Anti-inflammatory, antimicrobial | |

| Chlorinated cyclopropane-pyrimidines | Chlorine + cyclopropane motifs | Antiviral, anticancer | |

| Target Compound | 5,6-dihydroxy + isopropyl + carboxamide | Broad-spectrum bioactivity |

Key Findings :

- Thienopyrimidines (e.g., n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine) exhibit kinase inhibition but lack the hydrogen-bonding diversity of the target compound’s dihydroxy-carboxamide system .

- Chlorinated Pyrimidines (e.g., 5-Chloro-2-cyclopropyl-6-(methyl(2-phenylcyclopropyl)amino)pyrimidine-4-carboxylic acid) rely on halogenation for reactivity, whereas the target compound leverages hydroxyl groups for target engagement, reducing off-target toxicity risks .

Biological Activity

5,6-Dihydroxy-2-isopropylpyrimidine-4-carboxamide is a compound of considerable interest due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with hydroxyl and carboxamide functional groups. This structural configuration contributes to its biological activity by influencing its interaction with various biomolecular targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence signaling pathways. Research indicates that the compound can act as an inhibitor of key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes. Specifically, studies have shown that derivatives of pyrimidine compounds can effectively inhibit COX-2 activity, suggesting a potential anti-inflammatory mechanism .

Biological Activity Overview

The compound exhibits several notable biological activities:

- Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can suppress COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections .

- Anticancer Potential : Some studies indicate that pyrimidine derivatives can exhibit cytotoxic effects against cancer cell lines, potentially through the inhibition of COX-2 mediated pathways .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits COX-2 with IC50 comparable to celecoxib | |

| Antimicrobial | Exhibits antimicrobial activity | |

| Anticancer | Cytotoxic effects on cancer cell lines |

Case Study: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of various pyrimidine derivatives including this compound, researchers utilized carrageenan-induced paw edema models in rats. The results indicated significant reductions in edema comparable to indomethacin, a well-known anti-inflammatory drug. The study highlighted the importance of specific substituents on the pyrimidine ring in enhancing anti-inflammatory efficacy .

Case Study: Anticancer Activity

Another investigation focused on the cytotoxicity of pyrimidine derivatives against human cancer cell lines. The study found that this compound exhibited selective cytotoxicity against HepG2 liver cancer cells. The mechanism was linked to the compound's ability to inhibit COX-2 expression and associated signaling pathways .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5,6-Dihydroxy-2-isopropylpyrimidine-4-carboxamide to improve yield and purity?

- Methodological Answer : Utilize a combination of Design of Experiments (DOE) and computational reaction path searches to identify critical variables (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can reduce the number of experiments while quantifying interactions between variables . Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediate stability, guiding experimental parameter selection . Post-synthesis, employ HPLC or LC-MS to monitor purity, referencing retention time and mass fragmentation patterns.

Q. What analytical techniques are recommended for characterizing the structure and stability of this compound?

- Methodological Answer : Use hyphenated techniques such as NMR (¹H/¹³C, COSY, HSQC) for structural elucidation, coupled with FT-IR to confirm functional groups (e.g., hydroxyl, carboxamide). For stability studies, conduct accelerated degradation experiments under varying pH, temperature, and light exposure, analyzing degradation products via tandem mass spectrometry (MS/MS). Statistical tools like principal component analysis (PCA) can correlate degradation pathways with environmental factors .

Q. How can researchers assess the compound’s stability under different storage and reaction conditions?

- Methodological Answer : Design a stability-indicating study using response surface methodology (RSM) to model interactions between temperature, humidity, and pH. For example, store samples in controlled chambers and monitor degradation kinetics via UV-Vis spectroscopy or HPLC. Apply Arrhenius equations to predict shelf life under standard conditions. For reaction stability, use in-situ Raman spectroscopy to track real-time changes in functional groups during synthesis .

Advanced Research Questions

Q. What computational strategies are effective in elucidating the reaction mechanisms involving this compound?

- Methodological Answer : Employ ab initio molecular dynamics (AIMD) to simulate reaction pathways, focusing on proton transfer and bond rearrangement. Use quantum mechanics/molecular mechanics (QM/MM) hybrid models to study solvent effects on transition states. Validate computational predictions with kinetic isotope effect (KIE) experiments or isotopic labeling (e.g., ¹⁸O tracing) to confirm mechanistic steps .

Q. How can contradictory data on the compound’s reactivity be resolved in multi-step synthesis?

- Methodological Answer : Apply Bayesian statistical analysis to identify outliers or systematic errors in datasets. For example, discrepancies in reaction yields could arise from unaccounted variables like trace moisture or oxygen. Use control charts to monitor reproducibility and conduct sensitivity analysis on computational models to refine parameter boundaries. Cross-validate findings with independent techniques (e.g., comparing calorimetry data with DFT-predicted enthalpies) .

Q. What methodologies are suitable for studying the compound’s interactions with solvents or co-catalysts?

- Methodological Answer : Implement solvent screening platforms using high-throughput experimentation (HTE) to assess polarity, dielectric constant, and hydrogen-bonding effects. For co-catalyst studies, use isothermal titration calorimetry (ITC) to quantify binding affinities. Pair with molecular docking simulations to predict non-covalent interactions (e.g., π-π stacking with aromatic co-catalysts) .

Q. How can process intensification be achieved for scalable synthesis without compromising selectivity?

- Methodological Answer : Integrate microreactor technology with real-time process analytical technology (PAT), such as inline NMR or IR sensors, to maintain precise control over residence time and mixing efficiency. Optimize reactor geometry (e.g., coiled flow inverters) to enhance mass transfer, and apply dimensionless analysis (e.g., Damköhler number) to scale up lab-grade conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.